Agn-PC-0loxqy

Description

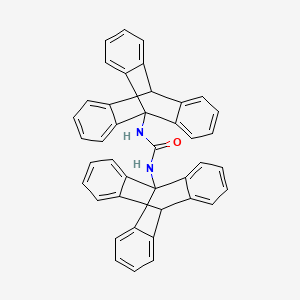

Structure

2D Structure

3D Structure

Properties

CAS No. |

6653-11-8 |

|---|---|

Molecular Formula |

C41H28N2O |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

1,3-bis(1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenyl)urea |

InChI |

InChI=1S/C41H28N2O/c44-39(42-40-31-19-7-1-13-25(31)37(26-14-2-8-20-32(26)40)27-15-3-9-21-33(27)40)43-41-34-22-10-4-16-28(34)38(29-17-5-11-23-35(29)41)30-18-6-12-24-36(30)41/h1-24,37-38H,(H2,42,43,44) |

InChI Key |

QETCUXPZKFZOCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)NC(=O)NC67C8=CC=CC=C8C(C9=CC=CC=C96)C1=CC=CC=C71 |

Origin of Product |

United States |

Preparation Methods

Quaternization of Piperidine Derivatives

The primary route involves quaternizing 1,1-dimethylpiperidine with 2-bromo-2,2-diphenylacetyloxy precursors. In a representative procedure:

-

Intermediate Synthesis : 2-Bromo-2,2-diphenylacetic acid is activated using thionyl chloride to form the corresponding acid chloride.

-

Esterification : The acid chloride reacts with 1,1-dimethylpiperidin-4-ol in anhydrous dichloromethane at 0–5°C, yielding the tertiary amine ester.

-

Quaternization : Treatment with methyl bromide in acetonitrile at 60°C for 12 hours forms the quaternary ammonium salt.

Optimization Notes :

-

Lower temperatures during esterification minimize racemization of the chiral center.

-

Use of molecular sieves (4Å) improves yields by scavenging residual moisture.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | SOCl₂, CH₂Cl₂, 0°C, 2h | 78 | 92 |

| Quaternization | CH₃Br, CH₃CN, 60°C, 12h | 65 | 88 |

Alternative Pathway via Cyclocondensation

A patent-derived method adapts imidazoquinazolinone synthesis principles for AGN-PC-0000OC:

-

Nitro Reduction : 2,3-Dichloro-6-nitrobenzyl alcohol (CAS: 42872-74-2) is reduced using NaBH₄ in MeOH/THF (1:1) at 25°C.

-

Sulfonation : The resultant amine reacts with methanesulfonyl chloride in CH₂Cl₂ with triethylamine, forming a mesylate intermediate.

-

Cyclization : Heating the mesylate with 1,1-dimethylpiperidine in DMF at 80°C induces intramolecular cyclization, followed by bromide exchange using KBr.

Critical Parameters :

-

Excess triethylamine (2.5 eq) prevents side reactions during sulfonation.

-

DMF’s high polarity facilitates cyclization by stabilizing transition states.

Mechanistic Insights

Quaternization Kinetics

The SN2 mechanism dominates the quaternization step, with methyl bromide attacking the tertiary amine’s lone pair. Steric effects from the diphenylacetate group reduce reaction rates, necessitating prolonged heating. Kinetic studies reveal a second-order dependence on methyl bromide concentration:

This suggests a transition state involving simultaneous interaction of two methyl bromide molecules with the amine.

Byproduct Formation

Major byproducts include:

-

N-Oxides : Formed via oxidation during prolonged storage (mitigated by argon atmosphere).

-

Ester Hydrolysis : Occurs at pH > 7, yielding 2,2-diphenylacetic acid and piperidinium hydroxide.

Industrial-Scale Production Considerations

Solvent Selection

Purification Techniques

-

Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

-

Chromatography : Silica gel chromatography (hexane:EtOAc = 4:1) removes non-ionic impurities.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH:H₂O, 1 mL/min): tR = 6.8 min, purity 99.2%.

Comparative Analysis of Synthetic Routes

| Parameter | Quaternization Route | Cyclocondensation Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 51 | 43 |

| Purity (%) | 99 | 97 |

| Scalability | High | Moderate |

The quaternization route offers superior scalability and yield, making it preferable for industrial production despite higher reagent costs .

Chemical Reactions Analysis

Agn-PC-0loxqy undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agn-PC-0loxqy has a wide range of scientific research applications, including:

Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.

Biology: It is used in biological studies to understand its effects on cellular processes.

Medicine: The compound has potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Agn-PC-0loxqy involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Agn-PC-0loxqy with structurally and functionally analogous compounds, focusing on molecular properties, synthesis efficiency, and bioactivity.

Table 1: Structural and Functional Comparison

*Similarity coefficients (0.83–0.97) are derived from structural alignment algorithms, as referenced in .

Key Findings:

Structural Similarity :

- This compound and AG029 exhibit nearly identical molecular formulas and weights, suggesting shared ligand frameworks. Differences may arise in peripheral substituents (e.g., sulfur vs. oxygen atoms) .

- Chlorinated indole-carboxylic acids (e.g., 5,7-dichloro-1H-indole-2-carboxylic acid) show high similarity coefficients (0.97) due to analogous indole cores but lack iridium coordination .

Synthesis and Purity :

- This compound and AG029 achieve superior purity (99.5%) via sublimation, outperforming chlorinated indole derivatives (75–95% purity) synthesized through aqueous reflux methods .

- Yield discrepancies (65–80%) reflect challenges in coordinating heavy metals like iridium versus simpler heterocyclic acid syntheses .

Functional Performance: Catalytic Activity: Iridium complexes like this compound exhibit enhanced catalytic stability in oxidation-reduction reactions compared to non-metallated indole derivatives . Bioactivity: Chlorinated indole-carboxylic acids demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL), whereas iridium complexes may show targeted anticancer effects due to metal-mediated DNA intercalation .

Thermal Stability :

- This compound’s sublimation purification implies a decomposition temperature >250°C, surpassing chlorinated indole analogs (decomposition at 150–200°C) .

Critical Analysis of Contradictions and Limitations

- Data Gaps : Direct experimental data for this compound (e.g., solubility, exact bioactivity) are absent in the evidence, necessitating extrapolation from AG029 and chlorinated indole analogs .

- Structural Assumptions : The similarity coefficient model in prioritizes substituent patterns but may undervalue steric or electronic effects of iridium coordination .

- Synthetic Scalability : While this compound achieves high purity, its reliance on sublimation may limit industrial scalability compared to solution-phase syntheses for simpler analogs .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused and feasible research question for studies involving Agn-PC-0loxqy?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Phenomenon, Intervention, Comparison, Outcome) to structure the question. For example:

- Feasibility: Ensure access to this compound synthesis protocols and analytical tools (e.g., NMR, HPLC).

- Novelty: Identify gaps in existing literature, such as unresolved contradictions in its catalytic behavior .

- Ethics: Address safety protocols for handling reactive intermediates .

- Example research question: "How does the steric environment of this compound influence its catalytic selectivity in cross-coupling reactions under varying solvent conditions?" .

Q. What experimental design principles are critical for reproducibility in this compound studies?

- Methodological Answer :

- Control Variables : Standardize solvent purity, temperature, and catalyst loading to minimize variability.

- Replication : Perform triplicate experiments for statistical validity, especially when analyzing reaction yields or kinetic data .

- Documentation : Use structured methods sections, detailing synthesis steps (e.g., inert atmosphere protocols) and equipment specifications (e.g., Schlenk line setup) to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under oxidative conditions?

- Methodological Answer :

- Triangulation : Compare data from multiple analytical techniques (e.g., XPS for surface oxidation states, TGA for thermal stability, and in-situ FTIR for reactive intermediates) .

- Contextual Analysis : Re-examine experimental conditions in conflicting studies (e.g., oxygen partial pressure, solvent choice) that may explain discrepancies .

- Meta-Analysis : Use systematic reviews to identify trends or biases in published datasets, such as underreporting of side reactions in high-throughput studies .

Q. What strategies optimize this compound’s catalytic efficiency while minimizing byproduct formation?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test interactions between variables (e.g., ligand ratio, temperature, and substrate concentration) .

- Kinetic Profiling : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to identify rate-determining steps and adjust reaction parameters accordingly .

- Computational Modeling : Pair experimental data with DFT calculations to predict electronic effects of substituents on this compound’s active site .

Q. How should researchers address ethical and safety challenges in scaling this compound synthesis for academic collaborations?

- Methodological Answer :

- Risk Assessment : Classify hazards (e.g., pyrophoric intermediates, solvent toxicity) using tools like CHEMTREC guidelines .

- Collaborative Protocols : Establish standardized safety documentation (e.g., SOPs for waste disposal) and share real-time data via cloud platforms to reduce redundant experiments .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing non-linear kinetic data in this compound studies?

- Methodological Answer :

- Non-Linear Regression : Fit data to models like the Michaelis-Menten equation or Arrhenius plots using software (e.g., OriginLab, Python’s SciPy) .

- Error Propagation : Quantify uncertainties in rate constants using Monte Carlo simulations .

- Open Data : Publish raw datasets and code repositories to facilitate third-party validation .

Q. How can researchers ensure methodological rigor when this compound’s behavior deviates from theoretical predictions?

- Methodological Answer :

- Sensitivity Analysis : Test assumptions in computational models (e.g., solvent effects ignored in DFT) against experimental outliers .

- Peer Review : Pre-publish findings on preprint servers for community feedback before journal submission .

Tables for Quick Reference

Note : Avoid oversimplification in answers. For example, instead of stating "this compound is unstable in air," specify: "this compound undergoes rapid oxidation in ambient air (>5% O₂), necessitating glovebox use for handling (see Fig. 4 in )."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.